Product packaging for Itsomo(Cat. No.:CAS No. 115744-13-3)

Itsomo

Cat. No.: B039258
CAS No.: 115744-13-3
M. Wt: 313.37 g/mol
InChI Key: VSBCXARDKFKTHY-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Itsomo: A High-Purity Reagent for Advanced Laboratory Research The this compound reagent is a specialized chemical product provided exclusively for laboratory research purposes. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for any diagnostic, therapeutic, or personal applications . RUO products, like this compound, are essential tools for scientific investigation, experimentation, and analysis within controlled laboratory settings, contributing significantly to the development of innovative research solutions . Research Applications and Value this compound is designed to support a wide spectrum of research initiatives. Its primary applications include use in fundamental biochemical research, pharmaceutical development for the discovery of new drug compounds, and diagnostics research for the creation of novel assay methodologies . By providing a reliable and high-purity component, this compound enables researchers to better identify, quantify, and understand the behavior of specific chemical substances and ligands in complex biological systems, thereby accelerating the pace of scientific discovery. Intended Use and Regulatory Information As an RUO product, this compound is not classified as an in vitro diagnostic medical device (IVD) and is not manufactured under the regulatory frameworks that govern such devices, like the EU's In Vitro Diagnostic Medical Devices Regulation (IVDR) . Consequently, it must not be used for any medical purpose, including clinical diagnostics or patient management. Researchers are responsible for ensuring that the use of this product complies with all applicable laws and regulations in their region and is confined to non-clinical research activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO5S B039258 Itsomo CAS No. 115744-13-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115744-13-3

Molecular Formula

C14H19NO5S

Molecular Weight

313.37 g/mol

IUPAC Name

[(5R)-2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C14H19NO5S/c1-10(2)15-8-12(20-14(15)16)9-19-21(17,18)13-6-4-11(3)5-7-13/h4-7,10,12H,8-9H2,1-3H3/t12-/m1/s1

InChI Key

VSBCXARDKFKTHY-GFCCVEGCSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(C(=O)O2)C(C)C

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CN(C(=O)O2)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(C(=O)O2)C(C)C

Synonyms

3-isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one
ITSOMO

Origin of Product

United States

Molecular Architecture and Stereochemical Considerations of 3 Isopropyl 5 4 Toluenesulfonyloxymethyl Oxazolidin 2 One

Detailed Analysis of the Oxazolidinone Ring System

The core of the Itsomo structure is the oxazolidin-2-one ring. This is a five-membered heterocycle containing both nitrogen and oxygen atoms adjacent to a carbonyl group. mdpi.comnih.gov This ring system is a prominent scaffold in medicinal chemistry and a cornerstone in asymmetric synthesis, often employed as a chiral auxiliary. researchgate.netrsc.orgnih.gov

The oxazolidinone ring is characterized by a nearly planar arrangement of its atoms, although slight puckering into an "envelope" or "twist" conformation is common to alleviate ring strain. The presence of the carbonyl group (C=O) introduces sp2 hybridization at the C-2 position, influencing the ring's electronic properties and geometry. The nitrogen atom (N-3) is typically sp2 hybridized due to resonance with the adjacent carbonyl, leading to a planar geometry at the nitrogen center. mdpi.com This planarity is crucial for the stereodirecting ability of substituted oxazolidinones in asymmetric synthesis.

BondTypical Bond Length (Å)Typical Bond Angle (°)
C2=O~1.21O=C2-N3: ~125
N3-C2~1.38C2-N3-C4: ~110
C4-N3~1.47N3-C4-C5: ~103
C5-C4~1.53C4-C5-O1: ~105
O1-C5~1.45C5-O1-C2: ~108
C2-O1~1.35O1-C2-N3: ~109

Structural Characteristics of the Isopropyl Substituent

Attached to the nitrogen atom at the N-3 position is an isopropyl group, [-CH(CH3)2]. This alkyl substituent is sterically demanding due to its branched nature. The presence of this bulky group directly adjacent to the planar imide nitrogen has significant conformational implications. It can act as a stereochemical directing group, effectively shielding one face of the oxazolidinone ring. This steric hindrance influences how other reagents can approach the molecule, which is a key principle in its use for asymmetric alkylation, aldol (B89426), and other C-C bond-forming reactions. The rotational freedom of the isopropyl group around the N-C bond is somewhat restricted, and it will adopt a conformation that minimizes steric clash with the rest of the molecule. nih.gov

Examination of the 4-Toluenesulfonyloxymethyl Moiety and its Structural Role

At the C-5 position of the oxazolidinone ring, a 4-toluenesulfonyloxymethyl group is attached. This substituent can be dissected into three parts: a methylene (B1212753) (-CH2-) linker, an oxygen atom (forming an ether-like linkage that is part of a sulfonate ester), and a 4-toluenesulfonyl group (commonly known as a tosyl or Ts group).

The tosyl group is renowned in organic chemistry for being an excellent nucleofuge, or leaving group. libretexts.org This is because the toluenesulfonate (B8598656) anion that departs during a nucleophilic substitution reaction is highly stabilized by resonance across its three oxygen atoms, making it a very weak base. nih.gov The primary structural role of this entire moiety is, therefore, functional. It activates the C-5 methylene carbon for nucleophilic attack, facilitating the displacement of the tosylate group and enabling the facile introduction of a wide variety of nucleophiles at this position.

Identification of Chiral Centers and Potential Stereoisomerism within the this compound Framework

The molecular framework of this compound contains one stereogenic center. This chiral center is located at the C-5 position of the oxazolidinone ring, the carbon atom to which the toluenesulfonyloxymethyl group is attached. The four different groups attached to this carbon are:

The ring oxygen atom (O1)

The ring carbon atom (C4)

A hydrogen atom

The toluenesulfonyloxymethyl group [-CH2OTs]

Due to this single chiral center, this compound can exist as a pair of enantiomers: (R)-3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one and (S)-3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one. The absolute configuration (R or S) at this center is critical, as it determines the three-dimensional arrangement of the substituent and, consequently, dictates the stereochemical outcome of reactions in which this compound is used as a chiral precursor. bioorg.orgbioorg.org Syntheses of such compounds often start from chiral precursors, like amino acids, to ensure the production of a single enantiomer. nih.gov

Conformational Analysis and Molecular Geometry Investigations

The spatial orientation of the two bulky substituents—the N-isopropyl group and the C-5 toluenesulfonyloxymethyl group—is a key aspect of the molecule's conformation. To minimize steric hindrance, these groups will preferentially occupy pseudo-equatorial positions relative to the average plane of the ring. Computational studies on similar 3,4,5-substituted oxazolidin-2-ones have shown that different isomers (syn/anti) can possess different electronic energies, influencing their relative stability. researchgate.net The precise conformation in the solid state would be best determined by X-ray crystallography, while in solution, an equilibrium of low-energy conformations would exist.

Table of Compounds

Table 2: List of Chemical Compounds

Compound Name
3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one
(R)-3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one
(S)-3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one

Synthetic Methodologies for 3 Isopropyl 5 4 Toluenesulfonyloxymethyl Oxazolidin 2 One

Retrosynthetic Approaches to the Oxazolidinone Core

The oxazolidinone core, a five-membered heterocyclic ring containing oxygen and nitrogen, is a prevalent motif in medicinal chemistry. Retrosynthetically, the 2-oxazolidinone (B127357) ring can often be disconnected to reveal a 1,2-amino alcohol and a carbonyl source. For 3-Isopropyl-5-(hydroxymethyl)oxazolidin-2-one, the direct precursor to Itsomo, the retrosynthesis points towards a 1,2-amino alcohol derivative, specifically one where the nitrogen is substituted with an isopropyl group and a hydroxymethyl group is present at the 5-position. The carbonyl group of the oxazolidinone ring can be derived from various reagents, such as phosgene (B1210022) equivalents or chloroformates.

In the established synthesis of (S)-5-hydroxymethyl-3-isopropyl-oxazolidin-2-one, a key intermediate, the core is formed from a 3-carbon diol precursor, (R)-3-chloro-1,2-propandiol, and isopropylamine (B41738), followed by cyclization with ethyl chloroformate 134.76.19ctdbase.org. This approach highlights a practical retrosynthetic pathway involving readily available chiral starting materials.

Established and Novel Routes for the Formation of the this compound Ring System

The primary established route for the synthesis of this compound, as detailed in patent literature, proceeds in two main stages, starting from a chiral diol.

Stage 1: Formation of (S)-5-hydroxymethyl-3-isopropyl-oxazolidin-2-one This stage begins with the reaction of (R)-3-chloro-1,2-propandiol with isopropylamine in the presence of potassium carbonate and water in isopropanol (B130326). This step forms an amino alcohol intermediate. Subsequently, ethyl chloroformate is added to the cooled mixture, which then undergoes heating to reflux, leading to the cyclization and formation of the oxazolidinone ring. The product, (S)-5-hydroxymethyl-3-isopropyl-oxazolidin-2-one, is obtained as a semi-crystalline oil after workup 134.76.19ctdbase.org.

Stage 2: Conversion to 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one (this compound) The (S)-5-hydroxymethyl-3-isopropyl-oxazolidin-2-one from the first stage is then reacted with p-toluenesulfonyl chloride in the presence of pyridine (B92270) at room temperature. This reaction selectively converts the primary hydroxyl group into a p-toluenesulfonyloxymethyl (tosylate) group, yielding this compound 134.76.19uni.lu. This tosylate group serves as an excellent leaving group for subsequent nucleophilic displacement reactions, crucial for its application as an intermediate.

While other general methods for oxazolidinone synthesis exist, such as the reaction of epoxides with isocyanates uni-goettingen.de or carbamates with epichlorohydrin, the described route for this compound leverages specific chiral starting materials to control the stereochemistry of the final product.

Strategies for Regioselective and Stereoselective Introduction of Functional Groups

The synthesis of this compound necessitates precise control over both regioselectivity and stereoselectivity to ensure the desired (S)-enantiomer is obtained with high purity.

Stereoselectivity: The key to the stereospecific synthesis of this compound lies in the use of (R)-3-chloro-1,2-propandiol as a chiral starting material 134.76.19ctdbase.org. The subsequent cyclization and functionalization steps are designed to proceed with retention or inversion of configuration that leads to the desired (S)-configuration at the 5-position of the oxazolidinone ring. The enantiomeric purity of (5S)-3-isopropyl-5-p-toluenesulfonyloxymethyloxazolidin-2-one can be directly determined using chiral stationary phase chromatography, confirming the high stereochemical control achieved in the process fishersci.com.

Regioselectivity: The formation of the 3-isopropyl and 5-(hydroxymethyl) substitution pattern on the oxazolidinone core is achieved through the specific reactivity of the chosen precursors. The primary amine of isopropylamine reacts with the epoxide-like intermediate formed from (R)-3-chloro-1,2-propandiol, and the subsequent cyclization with ethyl chloroformate preferentially forms the 5-membered ring with the hydroxymethyl group at position 5 and the isopropyl group at position 3. The subsequent tosylation step is regioselective for the primary hydroxyl group over any other potentially reactive sites.

Evaluation of Protecting Group Strategies in this compound Synthesis

In the synthesis of this compound, the p-toluenesulfonyloxymethyl group itself functions as a leaving group, facilitating subsequent transformations rather than acting as a temporary protecting group in the classical sense. Its formation from the hydroxyl group is a direct functionalization step.

While the patent describing this compound's synthesis does not explicitly detail the use of other temporary protecting groups on the nitrogen or other hydroxyls in the precursor synthesis, general oxazolidinone synthesis often employs protecting groups. For instance, Boc (tert-butoxycarbonyl) protection is a common strategy for amino groups in organic synthesis, known for its stability to various nucleophiles and bases. However, the specific pathway for this compound appears to rely on the inherent reactivity differences of the functional groups present in its precursors. The oxazolidinone ring itself can be considered a masked amino alcohol, providing a stable cyclic carbamate (B1207046) structure.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The synthesis of this compound has been optimized for practical and scalable production, as evidenced by its description in a patent for a pharmaceutical intermediate 134.76.19ctdbase.org. Key reaction conditions and reported yields for the large-scale synthesis are provided below.

Table 1: Synthesis of (S)-5-hydroxymethyl-3-isopropyl-oxazolidin-2-one

StepReactantsConditionsYieldNotes
1(R)-3-chloro-1,2-propandiol, Isopropylamine, K₂CO₃, H₂OIsopropanol, RT for 2.5h, then 40-45°C for 14-6hNot specified for this intermediate stage, but leads to product for next step. 134.76.19ctdbase.orgFormation of amino alcohol intermediate.
2Intermediate from Step 1, Ethyl chloroformate-5°C for 1h (addition), then -5°C for 2h (stirring), then reflux (83°C) for 18hSemi-crystalline oil, containing <1% isopropanol. 134.76.19ctdbase.orgCyclization to oxazolidinone core.

Table 2: Synthesis of (S)-3-isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one (this compound)

StepReactantsConditionsYieldNotes
3(S)-5-hydroxymethyl-3-isopropyl-oxazolidin-2-one, p-Toluenesulfonyl chloride, PyridineRoom temperature, 18h62% (from (S)-5-hydroxymethyl-3-isopropyl-oxazolidin-2-one, dry weight) 134.76.19ctdbase.orgTosylation of hydroxyl group.

The patent describes kilogram-scale production, indicating that the conditions are robust enough for industrial application 134.76.19ctdbase.org. The use of isopropanol as a solvent, controlled temperature profiles, and specific reaction durations are critical for achieving efficient conversion and isolation of the intermediate and final product. Further optimization efforts in general oxazolidinone synthesis often focus on catalyst selection, solvent effects, and temperature control to maximize yields and minimize impurities uni-goettingen.de.

Chemical Reactivity and Transformation Pathways of 3 Isopropyl 5 4 Toluenesulfonyloxymethyl Oxazolidin 2 One

Reactivity Profile of the Oxazolidinone Heterocycle

The oxazolidinone ring is a five-membered heterocycle containing both nitrogen and oxygen, and its reactivity is significantly influenced by the carbonyl group at the C-2 position. This cyclic carbamate (B1207046) structure is generally stable under a range of conditions, which has contributed to the widespread use of oxazolidinones as chiral auxiliaries in asymmetric synthesis. rsc.orgnih.gov The core ring itself is relatively unreactive towards many nucleophiles and bases, a stability that is crucial for its role as a stereodirecting group. nih.gov

However, the carbonyl group can act as an electrophilic site. While less reactive than the carbonyls of acyclic amides or esters, it can undergo intramolecular attack by strong carbon nucleophiles. nih.gov For instance, carbanions generated adjacent to sulfone or phosphonate (B1237965) groups on a side chain attached to the oxazolidinone can cyclize onto the carbonyl carbon, leading to ring-opening and the formation of functionalized lactams. nih.gov The stability of the N-isopropyl group on Itsomo is generally high, as N-alkyl substituents on oxazolidinones are robust. Transformations typically focus on N-acyl groups, which are more readily cleaved. researchgate.netscielo.org.mx

Role of the 4-Toluenesulfonyloxymethyl Group as a Leaving Group in Nucleophilic Substitution Reactions

The 4-toluenesulfonyloxymethyl group at the C-5 position is the most reactive site on the this compound molecule for synthetic transformations. The tosylate (Ts) moiety is an excellent leaving group because its conjugate acid, p-toluenesulfonic acid, is very strong, making the tosylate anion a weak, stable base. masterorganicchemistry.com This property facilitates nucleophilic substitution reactions at the methylene (B1212753) carbon to which it is attached.

The conversion of an alcohol to a tosylate, such as in the precursor to this compound, is a standard method for transforming a poor leaving group (hydroxide) into a highly effective one. masterorganicchemistry.com This activation allows for the displacement of the tosylate group by a wide variety of nucleophiles. Common nucleophilic substitution reactions involving tosylates include:

Displacement by halides: Reaction with sodium iodide or bromide can convert the tosylate into the corresponding iodo- or bromomethyl derivative.

Reaction with amines: Primary and secondary amines can displace the tosylate to form new carbon-nitrogen bonds, leading to substituted amines.

Attack by carbanions: Stabilized carbanions, such as those derived from malonic esters, can be used to form new carbon-carbon bonds.

Displacement by oxygen and sulfur nucleophiles: Alkoxides, phenoxides, and thiolates can react to form ethers, thioethers, and their derivatives. nih.gov

These substitution reactions typically proceed via an SN2 mechanism, which results in the inversion of stereochemistry at the electrophilic carbon. Given that the C-5 position of this compound is a stereocenter, this provides a reliable method for introducing new functional groups with predictable stereochemistry.

Nucleophile (Nu⁻)Reagent ExampleProduct Type
Azide (B81097) (N₃⁻)Sodium Azide (NaN₃)Azidomethyl derivative
Cyanide (CN⁻)Sodium Cyanide (NaCN)Cyanomethyl derivative
Thiolate (RS⁻)Sodium Thiophenoxide (NaSPh)Phenylthiomethyl derivative
Malonate EnolateDiethyl malonate / NaOEtC-C bond formation

Investigation of Elimination Reactions Involving the Tosyl Moiety

In addition to substitution, the tosylate group can also participate in elimination reactions, typically following an E2 mechanism. This pathway is competitive with SN2 reactions and is favored by the use of strong, sterically hindered bases. For an elimination reaction to occur at the tosyl-bearing side chain of this compound, a proton on an adjacent carbon would be required. However, the structure of the 5-(tosyloxymethyl) group means the adjacent atom is the C-5 of the oxazolidinone ring.

Elimination is more commonly observed in alkyl tosylates where a proton is available on a neighboring carbon in a flexible alkyl chain. While direct elimination of the tosyl group to form a double bond involving the oxazolidinone ring is not a typical reaction pathway, the possibility of base-induced ring opening or other rearrangement pathways should be considered, especially under harsh basic conditions. The specific geometry and electronic nature of the oxazolidinone ring system generally disfavor such direct elimination pathways.

Transformations and Derivatization Strategies of the Isopropyl Group

The N-isopropyl group on the oxazolidinone ring is generally considered a stable and sterically directing substituent. Unlike N-acyl groups, which are readily cleaved, N-alkyl groups are robust and not typically involved in synthetic transformations. The primary role of the isopropyl group in this compound is to provide a specific steric environment that influences the stereochemical outcome of reactions at other parts of the molecule, particularly when the oxazolidinone acts as a chiral auxiliary. scielo.org.mx

Direct chemical transformation of the isopropyl group without disrupting the oxazolidinone ring is challenging and synthetically uncommon. Any such transformation would likely require harsh radical conditions that could compromise the integrity of the rest of the molecule. Therefore, derivatization strategies for this compound almost exclusively focus on the reactive tosyl group at the C-5 position rather than the N-isopropyl group.

Mechanistic Studies of Key Reactions and Intermediates

The key reactions of this compound are mechanistically well-understood based on extensive studies of similar systems.

Nucleophilic Substitution (SN2): The reaction of a nucleophile with the primary tosylate proceeds through a classic bimolecular transition state. The nucleophile attacks the electrophilic methylene carbon from the backside relative to the departing tosylate group, leading to inversion of configuration. The rate of this reaction is dependent on the concentration of both this compound and the nucleophile.

Oxazolidinone Ring Opening: Under strongly basic or acidic conditions, the oxazolidinone ring can be cleaved. For example, hydrolysis with lithium hydroxide (B78521) (LiOH) can favor endocyclic cleavage, opening the ring to reveal an amino alcohol derivative. researchgate.net Mechanistic studies using density functional theory (DFT) on related systems, such as the reaction of epoxides with isocyanates to form oxazolidinones, suggest that many ring-forming and ring-opening reactions proceed through concerted, albeit asynchronous, pathways rather than discrete ionic intermediates. beilstein-journals.orgbeilstein-archives.org

Enamine Formation: While not a direct reaction of this compound itself, related N-alkynoyl oxazolidinones have been shown to form enamines in the presence of tertiary amine catalysts. The proposed mechanism involves a conjugate addition of the amine to the alkyne, followed by elimination of the oxazolidinone anion, which then acts as a nucleophile. nih.gov This illustrates the potential for the oxazolidinone moiety to participate as a leaving group under specific conditions.

Catalytic and Asymmetric Inductions in Reactions of this compound

The structure of this compound, derived from a chiral amino alcohol, makes it inherently valuable in the context of asymmetric synthesis. The stereocenter at C-5, and potentially at C-4 depending on its synthesis, means that this compound itself is a chiral building block.

When used as a substrate, the stereocenters on the oxazolidinone ring can exert diastereoselective control over reactions at the C-5 side chain. For example, the approach of a nucleophile in an SN2 reaction can be influenced by the steric bulk of the N-isopropyl group, although the effect is transmitted through several bonds.

More significantly, oxazolidinone derivatives are famously used as chiral auxiliaries to direct the stereochemistry of reactions on an attached N-acyl chain. rsc.org While this compound has an N-alkyl group, its C-5 substituted structure is a product of syntheses that often start from amino acids and employ chiral auxiliaries. The synthesis of this compound's precursors likely relies on asymmetric induction to set the stereochemistry of the C-5 center. For example, asymmetric aldol (B89426) reactions using N-acyl oxazolidinones are a cornerstone of stereoselective synthesis, allowing for the creation of new stereocenters with high control. nih.gov

Advanced Applications of 3 Isopropyl 5 4 Toluenesulfonyloxymethyl Oxazolidin 2 One in Complex Molecule Synthesis

Utilization as a Versatile Synthetic Building Block in Multistep Organic Synthesis

The title compound serves as a cornerstone in multistep organic synthesis due to the predictable reactivity of its functional groups. The tosylate group is an excellent leaving group, making the C5-methylene carbon highly susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functionalities with high stereochemical control, as the chiral center at C5, typically derived from (S)-glyceraldehyde or a related chiral precursor, directs the approach of the incoming nucleophile.

Synthetic chemists leverage this reactivity to build molecular complexity in a stepwise and controlled manner. rsc.org The isopropyl group at the N3 position provides steric bulk, which can influence the conformation of the molecule and enhance diastereoselectivity in subsequent reactions. The oxazolidinone ring itself is stable under many reaction conditions but can be selectively cleaved when desired, revealing or generating new functional groups.

A common synthetic sequence involves the displacement of the tosylate by various nucleophiles, as illustrated in the following table:

NucleophileResulting Functional GroupApplication Area
Azide (B81097) (N₃⁻)AzidePrecursor to amines, triazoles
Cyanide (CN⁻)NitrileCarbon chain extension, precursor to carboxylic acids/amines
Thiolates (RS⁻)ThioetherSynthesis of sulfur-containing compounds
Malonate EstersAlkylated MalonateCarbon-carbon bond formation
Organocuprates (R₂CuLi)Alkylated Carbon ChainIntroduction of alkyl or aryl groups

This versatility allows the title compound to be a key starting material in synthetic routes that require precise control over stereochemistry and functionality, forming the backbone of intricate molecular architectures.

Precursor for the Construction of Diverse Oxazolidinone-Derived Molecular Scaffolds

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds, including antibiotics like Linezolid. nih.govnih.govresearchgate.net The title compound is a critical precursor for creating a diverse range of these scaffolds. researchgate.net The initial substitution reaction at the C5-methylene position is often the first step in a longer synthetic sequence aimed at modifying the oxazolidinone core or building upon it.

For instance, after displacement of the tosylate, the resulting intermediate can undergo further transformations. The N-isopropyl group can be removed and replaced, or the oxazolidinone ring can be opened under hydrolytic conditions to yield a chiral amino alcohol, a valuable synthetic intermediate in its own right. This strategy provides access to a wide array of substituted oxazolidinones and their derivatives, which are explored for various therapeutic applications. nih.govgoogle.com

Scaffold TypeKey Transformation from PrecursorPotential Biological Activity
C5-Substituted OxazolidinonesNucleophilic substitution of tosylateAntibacterial, Anticancer
Chiral 1,2-Amino AlcoholsRing opening (hydrolysis)General synthetic intermediates
Fused Bicyclic SystemsIntramolecular cyclizationCNS agents, Enzyme inhibitors
N-Aryl OxazolidinonesDe-isopropylation followed by N-arylationAntibacterial (Linezolid analogues)

The ability to generate such a variety of molecular frameworks from a single, readily available chiral precursor underscores the strategic importance of 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one in discovery chemistry. researchgate.net

Development of New Synthetic Methodologies Leveraging Itsomo's Reactivity

The reliable and predictable reactivity of the title compound has made it a valuable substrate for developing and validating new synthetic methodologies. Organic chemists often use well-behaved molecules like this to test the scope and limitations of new reactions, particularly those involving stereoselective bond formation.

For example, new methods for carbon-carbon or carbon-heteroatom bond formation can be tested by using the title compound as the electrophile. The success of the reaction, including yield and stereochemical outcome (retention or inversion of configuration at the C5-methylene-attached carbon), provides crucial information about the mechanism and utility of the new methodology. Its well-defined structure, confirmed by techniques like X-ray crystallography in related compounds, provides a solid baseline for interpreting reaction outcomes. researchgate.net

Role in the Synthesis of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which they are removed. tcichemicals.com While the title compound is itself often derived from a chiral pool starting material, its derivatives can be used to create new, more complex chiral auxiliaries. nih.govrsc.org For example, the C5-side chain can be elaborated into a structure that can chelate to a metal center, creating a chiral ligand for asymmetric catalysis. nih.gov

These ligands are crucial for the synthesis of enantiomerically pure compounds, a key requirement in the pharmaceutical industry. tcichemicals.com The oxazolidinone framework provides a rigid backbone that positions the coordinating atoms in a well-defined three-dimensional space, enabling high levels of stereocontrol in metal-catalyzed reactions such as hydrogenations, allylic alkylations, or cyclopropanations.

Strategic Intermediate in the Efficient Total Synthesis of Natural Products and Analogues

The ultimate demonstration of a synthetic building block's utility is its successful application in the total synthesis of complex natural products. nih.gov The title compound has proven to be a strategic intermediate in numerous such syntheses. researchgate.net Natural products often feature multiple stereocenters and sensitive functional groups, requiring synthetic routes that are both efficient and highly stereocontrolled.

Computational and Theoretical Chemistry Approaches to 3 Isopropyl 5 4 Toluenesulfonyloxymethyl Oxazolidin 2 One

Quantum Chemical Investigations of Electronic Structure, Bonding, and Stability

Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable for probing the electronic structure, bonding characteristics, and relative stability of Itsomo. These methods can accurately predict molecular geometries, vibrational frequencies, and electronic properties such as frontier molecular orbitals (HOMO and LUMO energies), charge distribution, and dipole moments.

Electronic Structure: DFT calculations can reveal the distribution of electron density within the this compound molecule, highlighting regions of high and low electron density, which are crucial for understanding its reactivity. The energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provide insights into its electron-donating and electron-accepting capabilities, respectively. For instance, the oxazolidinone ring and the sulfonyl group contain electronegative atoms (oxygen, nitrogen, sulfur) that significantly influence electron density.

Bonding Analysis: Advanced bonding analysis techniques, such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM), can be applied to characterize the nature of chemical bonds (covalent, ionic, partial double bond character) and to quantify intermolecular interactions. This is particularly relevant for understanding the stability of the oxazolidinone ring and the C-O-S linkage within the toluenesulfonyloxymethyl group.

Stability: Computational studies can assess the thermodynamic stability of different conformers or tautomers of this compound. By calculating the total electronic energy for various optimized structures, researchers can determine the most stable configurations and the energy barriers between them. This information is vital for predicting the compound's behavior under different conditions. For example, the stability of oxazolidinone derivatives can be influenced by substituents on the nitrogen and carbon atoms of the ring semanticscholar.org.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational flexibility of this compound and understanding its behavior in various environments, especially in solution. Unlike static quantum chemical calculations, MD simulations provide a time-dependent view of molecular motion.

Conformational Landscapes: this compound, with its multiple rotatable bonds (e.g., around the isopropyl group, the toluenesulfonyloxymethyl group, and the oxazolidinone ring), possesses a complex conformational landscape. MD simulations can sample these different conformations, identifying low-energy states and the barriers between them. This is crucial for understanding how the molecule might adopt different shapes in solution or upon interaction with other molecules. Techniques like enhanced sampling methods (e.g., umbrella sampling, metadynamics) can be employed to thoroughly map these landscapes.

MD simulations typically employ classical force fields (e.g., AMBER, CHARMM, OPLS) parameterized for organic molecules. The choice of force field and simulation parameters (temperature, pressure, simulation length) is critical for obtaining reliable results.

Prediction of Spectroscopic Parameters and Their Correlation with Structure

Computational chemistry can accurately predict various spectroscopic parameters for this compound, aiding in experimental characterization and structural elucidation. These predictions are derived from optimized molecular geometries and electronic structure calculations.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the infrared (IR) and Raman spectra of this compound by computing its normal modes of vibration. Each vibrational mode corresponds to a specific absorption band in the IR spectrum or a scattering peak in the Raman spectrum. Analyzing these predicted spectra allows for the assignment of experimental peaks to specific functional groups and molecular motions within this compound, such as the carbonyl stretch of the oxazolidinone ring, C-H stretches of the isopropyl and toluene (B28343) groups, and S-O stretches of the sulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of nuclei. DFT calculations (e.g., GIAO method) can predict 1H and 13C NMR chemical shifts, providing a powerful tool for structural confirmation. By comparing predicted chemical shifts with experimental data, ambiguities in structural assignment can be resolved. The unique electronic environment of the oxazolidinone ring and the proximity of the sulfonyloxymethyl group to various protons and carbons would lead to characteristic shifts.

Electronic Spectroscopy (UV-Vis and CD): Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption (UV-Vis) spectrum of this compound, providing insights into its electronic transitions. If this compound is chiral (which it would be if synthesized enantioselectively, given the chiral center at C5 of the oxazolidinone ring), Circular Dichroism (CD) spectroscopy predictions can be made. CD spectra are highly sensitive to molecular conformation and absolute configuration, making TD-DFT-CD calculations invaluable for stereochemical assignments.

An example of predicted spectroscopic data for a hypothetical oxazolidinone derivative could be structured as follows:

Spectroscopic ParameterPredicted Value (Computational Method)Experimental Correlation (Expected)
Carbonyl Stretch (IR)~1750 cm⁻¹ (DFT/B3LYP)Strong absorption
Isopropyl CH Bending~1370, 1385 cm⁻¹ (DFT/B3LYP)Medium absorption
Aromatic CH Stretch~3050 cm⁻¹ (DFT/B3LYP)Weak to medium absorption
H-NMR Chemical Shift (N-CH(CH3)2)~4.5 ppm (DFT/GIAO)Characteristic multiplet
C-NMR Chemical Shift (C=O)~155 ppm (DFT/GIAO)Characteristic singlet

Reaction Pathway Modeling, Transition State Analysis, and Kinetic Studies

Computational methods are crucial for understanding the mechanistic details of reactions involving this compound, including its synthesis, degradation, or participation in further chemical transformations.

Reaction Pathway Modeling: Quantum chemical calculations can map out potential energy surfaces for reactions, identifying intermediates and transition states. This involves locating stationary points on the potential energy surface corresponding to reactants, products, and transition states, which represent the highest energy point along a reaction coordinate.

Transition State Analysis: Characterizing transition states is paramount for understanding reaction mechanisms. A transition state is identified by having exactly one imaginary frequency in its vibrational analysis, corresponding to the reaction coordinate. Analyzing the geometry and vibrational modes of the transition state provides insights into how bonds are breaking and forming during the reaction. For this compound, this could involve studying the nucleophilic substitution of the tosyloxy group, which is a common leaving group in organic synthesis.

Kinetic Studies: Once transition states are identified, their energies relative to the reactants can be used to calculate activation energies (ΔG‡, ΔH‡, ΔS‡). These values, in turn, allow for the prediction of reaction rates using Transition State Theory (TST). This enables the computational prediction of kinetic parameters such as rate constants and activation barriers, providing a quantitative understanding of reaction feasibility and selectivity. For instance, the hydrolysis of the oxazolidinone ring or the displacement of the toluenesulfonyloxymethyl group could be investigated.

Development of Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) for this compound and its Analogues

Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Property Relationships (QSPR) involve developing mathematical models that correlate the chemical structure of a compound with its reactivity or other properties. For this compound and its analogues, these models can be built using computationally derived molecular descriptors.

Molecular Descriptors: These are numerical values that encode various aspects of a molecule's structure, such as electronic properties (e.g., HOMO/LUMO energies, partial charges, polarizability), steric properties (e.g., molecular volume, surface area, shape descriptors), and topological properties (e.g., connectivity indices). Quantum chemical calculations are the primary source for many of these descriptors.

Model Development: Statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) are used to build predictive models that relate these descriptors to observed reactivity or properties (e.g., solubility, boiling point, chromatographic retention times).

Applications for this compound and Analogues: For this compound, QSRR/QSPR models could be developed to predict:

Reactivity: How changes in substituents on the oxazolidinone ring or the toluenesulfonyl group affect the rate of specific reactions (e.g., nucleophilic attack on the carbonyl, displacement of the tosyloxy group).

Physicochemical Properties: Prediction of properties relevant to its handling or potential applications, such as logP (lipophilicity), pKa, or solubility in various solvents.

Design of New Analogues: These models can guide the rational design of new oxazolidinone derivatives with improved or desired properties by suggesting structural modifications that are predicted to enhance specific characteristics, reducing the need for extensive experimental synthesis and testing.

A hypothetical QSPR model for the solubility of oxazolidinone derivatives might look like: LogS = a * (HOMO_energy) + b * (Molecular_Volume) + c * (Dipole_Moment) + d where a, b, c, and d are regression coefficients derived from a dataset of known oxazolidinone solubilities and their computed molecular descriptors.

Analytical Methodologies for the Characterization and Purity Assessment of 3 Isopropyl 5 4 Toluenesulfonyloxymethyl Oxazolidin 2 One

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS))

Spectroscopic methods are fundamental for confirming the molecular structure and functional groups present in 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one. These techniques provide distinct fingerprints of the molecule, enabling unambiguous identification and verification of synthetic routes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), is indispensable for determining the precise atomic connectivity and spatial arrangement within the molecule. For oxazolidinone derivatives, characteristic chemical shifts and coupling patterns are observed. For instance, a related compound, (R,S)-3-Isopropyl-5-(hydroxymethyl)-1,3-oxazolidin-2-one, exhibits specific signals in its ¹H NMR spectrum, such as doublets for the isopropyl methyls around 1.13-1.16 ppm and complex multiplets for the oxazolidinone ring protons and the hydroxymethyl group semanticscholar.org. Its ¹³C NMR spectrum shows signals consistent with the isopropyl group, the oxazolidinone ring carbons, and the carbonyl carbon, for example, 19.76 ppm, 20.04 ppm, 41.04 ppm, 45.02 ppm, 63.19 ppm, 73.86 ppm, and 157.58 ppm semanticscholar.org. These data, when interpreted for 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one, would confirm the presence of the isopropyl group, the oxazolidinone ring, and the toluenesulfonyloxymethyl moiety.

Table 1: Illustrative NMR Data for a Related Oxazolidinone (R,S)-3-Isopropyl-5-(hydroxymethyl)-1,3-oxazolidin-2-one

NucleusChemical Shift (δ, ppm)MultiplicityJ (Hz)Assignment
¹H1.13-1.15d6.73(CH₃)₂CH
¹H1.14-1.16d6.73(CH₃)₂CH
¹H3.36-3.41dd8.44, 6.66CHHN
¹H3.46-3.52t8.44CHHN
¹H3.39-3.52bs-CH₂OH
¹H3.59-3.66m-CHHOH
¹H3.79-3.86m-CHHOH
¹H3.99-4.09heptet6.73(CH₃)₂CH
¹H4.52-4.60m-CHOCH₂OH
¹³C19.76--Isopropyl CH₃
¹³C20.04--Isopropyl CH₃
¹³C41.04--CH₂N
¹³C45.02--Isopropyl CH
¹³C63.19--CH₂OH
¹³C73.86--CH ring
¹³C157.58--Carbonyl C=O

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by identifying characteristic vibrational frequencies. For oxazolidinones, a strong absorption band typically appears around 1730-1750 cm⁻¹ due to the carbonyl (C=O) stretching vibration of the cyclic carbamate (B1207046) semanticscholar.org. Other relevant absorptions for 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one would include C-H stretching vibrations (around 2900-3000 cm⁻¹), C-O stretching, and characteristic bands for the p-toluenesulfonyl group, such as S=O stretches (around 1350 cm⁻¹ and 1170 cm⁻¹) and aromatic C-H stretches. For (R,S)-3-Isopropyl-5-(hydroxymethyl)-1,3-oxazolidin-2-one, IR bands were observed at 3500-3200 cm⁻¹ (O-H stretch), 2974 cm⁻¹ (C-H stretch), 1732 cm⁻¹ (C=O stretch), 1440 cm⁻¹, 1371 cm⁻¹, 1264 cm⁻¹, and 1048 cm⁻¹ semanticscholar.org.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and the detection of impurities. Electron ionization (EI) mass spectrometry typically yields a molecular ion (M⁺) and characteristic fragment ions. For (R,S)-3-Isopropyl-5-(hydroxymethyl)-1,3-oxazolidin-2-one, GC-MS (70 eV) showed a molecular ion at m/z 159 (M⁺, 4% relative intensity) and a base peak at m/z 144 (100% relative intensity), along with other significant fragments at m/z 86, 70, 58, 56, 43, 42, and 41 semanticscholar.org. For Itsomo, the molecular ion would be higher due to the tosylate group, and characteristic fragment ions related to the loss of the tosyl group or parts of the oxazolidinone ring would be expected.

Chromatographic Methods for Separation, Identification, and Quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic techniques are essential for separating the target compound from reaction by-products and impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is widely used for the analysis of non-volatile or thermally labile compounds like 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one. Reverse-phase HPLC with a C8 or C18 column and a suitable mobile phase (e.g., acetonitrile/water mixtures) is commonly employed. Detection can be achieved using a UV-Vis detector, given the presence of the aromatic p-toluenesulfonyl group, or a diode array detector (DAD) for spectral information oatext.com. HPLC-DAD methods have been developed for related p-toluenesulfonate compounds, demonstrating their capability for low-level detection and quantification with high accuracy, precision, sensitivity, linearity, and selectivity oatext.com.

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. While 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one might be less volatile than its hydroxymethyl precursor, GC could still be applicable, especially for monitoring reaction completion or analyzing volatile impurities. For example, GC and TLC have been used to monitor the complete conversion of intermediates in the synthesis of related oxazolidinone compounds google.comgoogleapis.com. GC-MS, a hyphenated technique, is particularly powerful for identifying separated components semanticscholar.orgmdpi.com.

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and absolute configuration. If 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one can be obtained in single-crystal form, X-ray crystallography would confirm its exact molecular structure and solid-state packing google.com. This technique is particularly valuable for confirming the stereochemistry of chiral centers.

Chiral Analytical Techniques for Enantiomeric Excess Determination (If applicable to resolved this compound or its chiral derivatives)

The oxazolidinone ring in 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one contains a chiral center at the C5 position (where the toluenesulfonyloxymethyl group is attached). The precursor, 3-Isopropyl-5-(hydroxymethyl)-1,3-oxazolidin-2-one, exists in (R)- and (S)-enantiomeric forms, which have been resolved and characterized by optical rotation semanticscholar.org. Therefore, chiral analytical techniques are highly applicable for determining the enantiomeric excess (ee) of this compound. Chiral HPLC, utilizing columns packed with chiral stationary phases, is the most common and effective method for separating and quantifying individual enantiomers. Chiral GC can also be employed if the compound or its suitable derivative is sufficiently volatile. These methods are crucial for ensuring the stereochemical purity of this compound, especially if it is intended for applications where specific enantiomers are required.

Hyphenated Techniques for Complex Mixture Analysis and Impurity Profiling

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, offering comprehensive analysis of complex mixtures and impurity profiling.

GC-MS (Gas Chromatography-Mass Spectrometry)

GC-MS couples a gas chromatograph with a mass spectrometer. After chromatographic separation, each eluted component is immediately introduced into the MS, providing its mass spectrum. This allows for the identification of unknown impurities by comparing their mass spectra to spectral libraries. GC-MS has been used to identify components, including impurities, in samples containing isopropyl derivatives semanticscholar.orgmdpi.com.

LC-MS (Liquid Chromatography-Mass Spectrometry)

LC-MS combines HPLC with MS, making it suitable for non-volatile and thermally labile compounds like 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one. This technique is invaluable for identifying and quantifying impurities that are difficult to separate or detect by other means. LC-MS provides molecular weight information for separated components and can offer structural insights through fragmentation patterns, enabling thorough impurity profiling and characterization of degradation products.

Derivatives, Analogues, and Structure Reactivity Relationship Studies of 3 Isopropyl 5 4 Toluenesulfonyloxymethyl Oxazolidin 2 One

Synthesis of Novel Oxazolidinone Analogues with Varied Substituents

The synthesis of 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one (Itsomo) typically proceeds from (S)-5-hydroxymethyl-3-isopropyl-oxazolidin-2-one. This precursor is reacted with p-toluenesulfonyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270), converting the hydroxyl group into a tosylate, an excellent leaving group rcsb.orgwikidoc.orgciteab.com.

The strategic placement of the 4-toluenesulfonyloxymethyl group at the C-5 position of this compound is crucial for its role in synthesizing novel oxazolidinone analogues. This group acts as a highly effective leaving group, facilitating nucleophilic substitution reactions. For instance, this compound can undergo displacement reactions where the tosyl group is replaced by various nucleophiles, leading to a wide array of C-5 substituted oxazolidinone derivatives. A notable example is its reaction with 2-methoxyethylphenol, which yields (S)-3-isopropyl-5-[4-(2-methoxyethyl)-phenoxy-methyl]-oxazolidin-2-one rcsb.orgsigmaaldrich.com. This transformation exemplifies the direct modification of the 4-toluenesulfonyloxymethyl moiety to introduce diverse functionalities at the C-5 position.

Furthermore, the isopropyl group at the N-3 position can also be varied to generate a series of analogues. Studies on 3-alkyloxazolidin-2-ones, which include this compound (where the alkyl is isopropyl), demonstrate that different alkyl groups (e.g., butyl) can be incorporated at the N-3 position of the 5-(hydroxymethyl)oxazolidin-2-one (B1589877) precursor before tosylation citeab.com. This allows for the systematic exploration of the N-3 substituent's influence on the compound's properties and reactivity.

Systematic Investigation of Isopropyl and 4-Toluenesulfonyloxymethyl Group Modifications

The chemical properties of 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one are largely dictated by the nature of its substituents. The 4-toluenesulfonyloxymethyl group is a strong electron-withdrawing group and an excellent leaving group, making the C-5 carbon highly susceptible to nucleophilic attack. This reactivity is a cornerstone of this compound's synthetic utility.

While detailed, comparative data tables specifically on the systematic investigation of both the isopropyl and 4-toluenesulfonyloxymethyl group modifications within this compound itself are not extensively documented in the public domain, the synthetic pathways reveal the potential for such studies. For example, the synthesis of 3-alkyl-5-(toluenesulfonyloxymethyl)oxazolidin-2-ones, where the alkyl group can be varied (e.g., isopropyl, butyl), followed by subsequent reactions at the tosyl group, represents a systematic approach to modifying both key positions citeab.com.

Elucidation of Structure-Reactivity Correlations and Their Impact on Synthetic Utility

The primary structure-reactivity correlation in 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one is the high reactivity of the C-5 tosyloxymethyl group as a leaving group. This characteristic is paramount to its synthetic utility, enabling its use as a versatile electrophile in various coupling reactions. The tosyl group can be readily displaced by a wide range of nucleophiles, including alcohols, phenols, amines, and thiols, allowing for the introduction of diverse chemical functionalities at the C-5 position rcsb.orgsigmaaldrich.com.

The enantiomeric purity of this compound, particularly the (5S)-enantiomer, is critical for its application in the synthesis of enantiomerically pure compounds. For instance, (5S)-3-isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one is a key intermediate in the synthesis of S-metoprolol, a beta-blocking agent rcsb.orgsigmaaldrich.comfishersci.com. The stereochemistry at the C-5 position of the oxazolidinone ring is maintained throughout the subsequent reaction steps, ensuring the desired stereoisomeric purity of the final pharmaceutical product. This highlights a direct correlation between the starting material's stereochemical integrity and the synthetic utility for chiral drug synthesis.

The stability of the oxazolidinone ring under various reaction conditions is also a crucial aspect of its synthetic utility. The five-membered heterocyclic ring provides a stable scaffold upon which modifications can be performed, ensuring the integrity of the core structure while new functionalities are introduced.

Design and Synthesis of Bioisosteric Equivalents for Exploration in Chemical Biology

While 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one itself is primarily recognized as a synthetic intermediate rather than a direct biologically active compound, the broader class of oxazolidinones is well-known for its applications in medicinal chemistry. Oxazolidinones can act as bioisosteres for various chemical groups, such as carbamates, thiocarbamates, ureas, and amides fishersci.canih.gov. This bioisosteric potential arises from their similar molecular shapes, volumes, and electron distributions, enabling them to interact with biological targets in a comparable manner to the groups they mimic guidetopharmacology.org.

For exploration in chemical biology, the strategy would involve designing and synthesizing bioisosteric equivalents derived from this compound. After the facile displacement of the 4-toluenesulfonyloxymethyl group, the resulting C-5 substituted oxazolidinone derivatives could be further modified or directly evaluated for biological activity. For example, if a specific biological target is known to interact with a carbamate (B1207046) functionality, an oxazolidinone derivative with an appropriate C-5 substituent could be designed as a bioisosteric replacement.

The versatility of this compound as an intermediate allows for the introduction of various pharmacophores or functional groups at the C-5 position. By systematically varying the nucleophile reacting with this compound, researchers can create libraries of novel oxazolidinone derivatives. These derivatives could then be screened for desired biological activities, and their structure-activity relationships elucidated. This approach leverages this compound's synthetic accessibility to explore new chemical space for potential therapeutic agents, where the oxazolidinone core or its C-5 substituent acts as a bioisostere for a known active moiety.

For instance, Linezolid, a prominent oxazolidinone antibiotic, demonstrates the therapeutic potential of this class rcsb.orgfishersci.cawikipedia.org. Although this compound is not directly related to Linezolid's structure beyond sharing the oxazolidinone core, the principles of modifying substituents (like the C-5 side chain in Linezolid) to optimize biological activity and reduce toxicity are directly applicable to compounds synthesized using this compound as a chiral building block uni-goettingen.de.

Emerging Research Frontiers and Future Perspectives for 3 Isopropyl 5 4 Toluenesulfonyloxymethyl Oxazolidin 2 One

Sustainable and Green Chemistry Approaches in Itsomo Synthesis and Application

The principles of green chemistry are increasingly vital in modern organic synthesis, aiming to minimize environmental impact and maximize resource efficiency. For this compound, sustainable approaches can be explored in both its synthesis and its subsequent applications as a building block or reagent.

Traditional synthetic routes to oxazolidinones often involve hazardous reagents or harsh conditions. Future research could focus on developing greener synthetic pathways for this compound. For instance, the use of ionic liquids as catalysts and solvents has shown promise in the one-pot conversion of arylamines, diethyl carbonate, and ethylene (B1197577) oxide to oxazolidinones, achieving high yields under optimized conditions ajgreenchem.comajgreenchem.com. Similarly, the direct incorporation of carbon dioxide (CO₂) as a C1 source into 2-oxazolidinones under solvent-free conditions represents a highly desirable and environmentally friendly methodology, offering a sustainable alternative to phosgene-based routes rsc.orgrsc.org.

Table 1: Illustrative Green Chemistry Parameters for Oxazolidinone Synthesis

ParameterTraditional Method (Conceptual)Green Chemistry Approach (Conceptual)Potential for this compound Synthesis
SolventsToxic/Volatile Organic SolventsIonic Liquids, Water, Solvent-FreeReduced solvent waste
ReagentsPhosgene (B1210022), StoichiometricCO₂, CatalyticSafer reagents, atom economy
Reaction ConditionsHigh Temperature/PressureMilder conditions, Microwave/FlowEnergy efficiency
Waste GenerationHighLow, Recyclable CatalystsMinimized byproducts
Atom EconomyModerateHighImproved efficiency

The application of this compound in green chemistry could involve its use in catalytic cycles where it is regenerated, or in reactions that proceed with high atom economy and minimal waste. Its tosylate group could be leveraged in solvent-free nucleophilic substitutions or in reactions mediated by recyclable catalysts.

Exploration of Flow Chemistry and Microreactor Technologies for Enhanced Synthesis

Flow chemistry and microreactor technologies offer significant advantages over traditional batch processes, including improved safety, enhanced heat and mass transfer, precise control over reaction parameters, and increased throughput soci.orguniqsis.combeilstein-journals.orgnih.gov. These technologies are particularly well-suited for reactions involving hazardous intermediates or those requiring fine control of reaction kinetics.

The synthesis of this compound, or reactions where this compound acts as a key intermediate, could greatly benefit from flow chemistry. For example, continuous flow processes have been successfully applied to the synthesis of various oxazolidinone derivatives, demonstrating superior yields and rates of reaction compared to batch methods rsc.orgsoci.orgbeilstein-journals.org. One reported example involved the continuous organocatalytic flow synthesis of 2-substituted oxazolidinones using CO₂, where a packed bed reactor with an immobilized catalyst maintained high activity over an extended period rsc.org.

Table 2: Advantages of Flow Chemistry for this compound-Related Reactions

FeatureBenefit in Flow ChemistryRelevance to this compound Synthesis/Reactions
Improved Heat Transfer Efficient dissipation of exothermic reactionsControl of potentially exothermic tosylate reactions
Enhanced Mass Transfer Better mixing, faster reaction ratesOptimized reaction kinetics for this compound formation or use
Increased Safety Reduced reagent inventory, minimized exposure to hazardsHandling of reactive intermediates or byproducts
Precise Parameter Control Tight control over temperature, pressure, residence timeOptimization of selectivity and yield for this compound transformations
Scalability Easy scale-up by increasing operation time rather than reactor sizeEfficient production of this compound or its derivatives
Automation Potential Integration with automated systems for continuous productionStreamlined synthesis and purification workflows

Future work could involve designing microfluidic platforms for the multi-step synthesis of this compound from simpler precursors, or for its use in downstream reactions, enabling rapid optimization of reaction conditions and improved efficiency.

Integration with Artificial Intelligence and Machine Learning for Retrosynthesis and Reaction Prediction

For this compound, AI/ML could play a crucial role in:

Retrosynthesis Planning : AI algorithms can deconstruct the complex structure of this compound, working backward to identify optimal and economically viable starting materials and synthetic intermediates grace.compharmafeatures.comarxiv.org. This is particularly valuable for a molecule with multiple functional groups and potential chiral centers.

Reaction Prediction : ML models can predict the outcome of reactions involving this compound, including regioselectivity and stereoselectivity, based on its unique structural features (isopropyl group, oxazolidinone ring, tosylate leaving group) ijsetpub.com. This can accelerate the discovery of new transformations and reduce experimental trial-and-error.

Process Optimization : AI can be used to optimize reaction conditions (temperature, pressure, catalyst loading, solvent) for this compound's synthesis or its reactions, leading to higher yields and purity while minimizing byproducts.

Table 3: AI/ML Applications in this compound Chemistry (Conceptual)

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Retrosynthesis Predicting synthetic routes from target molecule to starting materialsIdentifying efficient and novel pathways for this compound synthesis
Reaction Prediction Forecasting reaction outcomes (products, selectivity)Accelerating discovery of new this compound transformations
Catalyst Design Suggesting optimal catalysts or ligands for specific reactionsDesigning catalysts for asymmetric reactions involving this compound
Property Prediction Estimating physical/chemical properties or biological activityGuiding the design of this compound derivatives with desired characteristics

Development of Novel Synthetic Tools and Reagents Based on this compound's Reactivity

This compound's unique combination of an oxazolidinone ring and a tosylate leaving group at the 5-position makes it a versatile building block for the development of novel synthetic tools and reagents.

Chiral Auxiliary : The oxazolidinone moiety is well-established as a chiral auxiliary, enabling highly diastereoselective transformations nih.govcolab.wsresearchgate.netrsc.orgpublish.csiro.au. This compound, with its isopropyl group providing steric bulk, could be explored as a new type of chiral auxiliary for asymmetric alkylations, aldol (B89426) reactions, or conjugate additions, leading to the formation of enantiomerically pure compounds. The tosylate group offers a handle for further functionalization after the chiral induction step.

Electrophilic Synthon : The tosylate group is an excellent leaving group, making the toluenesulfonyloxymethyl moiety highly susceptible to nucleophilic attack pearson.comwikipedia.orglibretexts.orgyoutube.com. This property allows this compound to serve as a versatile electrophilic synthon for introducing a functionalized methyl group into various organic molecules. Novel reagents could be developed where this compound facilitates the formation of C-C, C-N, C-O, or C-S bonds with high efficiency and selectivity.

Precursor for Heterocycles : The oxazolidinone ring itself can undergo various transformations. This compound could be a precursor for the synthesis of other nitrogen-containing heterocycles or complex amino alcohol derivatives through selective ring-opening or rearrangement reactions, potentially under mild conditions.

Interdisciplinary Research Opportunities in Materials Science and Catalysis

The structural features of this compound, particularly the oxazolidinone ring and the potential for functionalization, open avenues for interdisciplinary research in materials science and catalysis.

Materials Science : Oxazolidinone derivatives have found applications in materials science ontosight.airesearchgate.net. This compound could be incorporated into polymer backbones or side chains to impart specific properties, such as chirality, improved thermal stability, or enhanced mechanical strength. For instance, chiral polymers derived from this compound could be used in chiral separation membranes or as components in advanced optical materials. The tosylate group could also serve as a site for cross-linking or grafting other functionalities onto a material.

Catalysis : Chiral oxazolidinones (specifically oxazolines and bis(oxazolines)) are widely used as ligands in asymmetric catalysis, forming complexes with various metals to promote enantioselective reactions acs.orgresearchgate.netthieme-connect.comresearchgate.netnih.gov. This compound, with its defined stereochemistry, could be designed as a novel chiral ligand for metal-catalyzed asymmetric transformations. The isopropyl group and the tosylate-bearing side chain could influence the ligand's steric and electronic properties, leading to improved enantioselectivity or reactivity in reactions such as asymmetric hydrogenation, allylic alkylation, or Diels-Alder reactions.

Addressing Unexplored Reactivity and Transformation Pathways of this compound

Despite the general understanding of oxazolidinone and tosylate chemistry, the specific reactivity profile of 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one remains largely unexplored in detail within the context of emerging synthetic methodologies. Future research should systematically investigate its unexplored reactivity and transformation pathways.

Stereoselective Transformations : Given its inherent chirality, a deeper understanding of this compound's behavior in various stereoselective reactions beyond its potential as a chiral auxiliary is needed. This includes its participation as a chiral building block in cascade reactions, multicomponent reactions, or enantioselective rearrangements.

Radical Chemistry : While tosylates are commonly associated with ionic reactions, the potential for this compound to participate in radical-mediated transformations could be explored. Alkyl tosylates have been used as precursors for alkyl radicals under specific conditions rsc.orgunibe.ch. Investigating the generation and reactions of radicals derived from this compound could open up new synthetic routes for complex molecules.

Photochemistry and Electrochemistry : The behavior of this compound under photochemical or electrochemical conditions is largely uncharted. These non-traditional activation methods could unlock unique reactivity patterns, leading to novel transformations that are difficult to achieve through conventional thermal or catalytic routes.

Biocatalysis : The application of enzymes for the synthesis or transformation of this compound represents an exciting, yet largely unexplored, frontier. Biocatalytic approaches could offer highly selective and environmentally friendly routes to this compound derivatives, potentially enabling access to stereoisomers or functionalized products that are challenging to obtain chemically.

Ring-Opening and Rearrangement Reactions : While the oxazolidinone ring is generally stable, exploring conditions that induce selective ring-opening or rearrangement could lead to new classes of compounds with diverse scaffolds. The tosylate group could play a role in directing such transformations.

By systematically addressing these unexplored areas, the full synthetic utility and potential applications of 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one can be realized, contributing significantly to advancements in organic synthesis, medicinal chemistry, and materials science.

Q & A

How should researchers structure a hypothesis-driven research question for studying Itsomo's molecular interactions?

Methodological Answer:

  • Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define variables. For example:
    • Population: Specific cell lines or biological systems exposed to this compound.
    • Intervention: Dosage/concentration ranges of this compound.
    • Comparison: Control groups without this compound or with analogous compounds.
    • Outcome: Quantifiable metrics (e.g., binding affinity, metabolic inhibition).
    • Time: Duration of exposure or observation periods.
  • Use SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound) to refine the question .

Q. What experimental design principles ensure reproducibility in this compound-related pharmacokinetic studies?

Methodological Answer:

  • Randomization and blinding : Minimize bias in sample allocation and data collection.
  • Replication : Conduct triplicate trials for each experimental condition.
  • Controls : Include positive/negative controls (e.g., known inhibitors for enzyme studies).
  • Documentation : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) for protocols and raw data .

Q. Table 1: Key Variables in Pharmacokinetic Experimental Design

Variable TypeExample for this compound StudiesMeasurement Tool
Independent VariableThis compound concentration (µM)Spectrophotometry
Dependent VariableEnzyme inhibition rate (%)High-performance LC-MS
Confounding VariableTemperature/pH fluctuationsCalibrated environmental chambers

Advanced Research Questions

Q. How can contradictory data on this compound's efficacy across in vitro vs. in vivo models be systematically analyzed?

Methodological Answer:

  • Triangulation : Cross-validate results using multiple methods (e.g., molecular docking simulations + wet-lab assays).
  • Contradiction mapping : Use a matrix to identify discrepancies in variables (e.g., bioavailability differences due to metabolic pathways).
  • Meta-analysis : Aggregate datasets from prior studies (if available) to assess effect sizes and heterogeneity .

What strategies refine research questions during iterative cycles of this compound's mechanism-of-action studies?

Methodological Answer:

  • Iterative hypothesis testing :
    • Formulate an initial question (e.g., "Does this compound bind to Receptor X?").
    • Use preliminary data (e.g., SPR binding assays) to narrow the scope.
    • Revise the question to address gaps (e.g., "How does pH modulate this compound-Receptor X binding kinetics?").
  • Dynamic literature review : Update search strategies with terms like "this compound AND allosteric regulation" to align findings with recent publications .

Q. Table 2: Common Pitfalls in Mechanism-of-Action Studies

PitfallMitigation StrategyReference Framework
OvergeneralizationLimit conclusions to supported data (e.g., avoid extrapolating in vitro results to clinical efficacy).PICOT framework
Underpowered sample sizeUse power analysis tools (e.g., G*Power) to determine minimum n-value.Statistical hypothesis testing

Methodological and Ethical Considerations

Q. How to ethically address data gaps when this compound's long-term toxicity profiles are unavailable?

Methodological Answer:

  • Precautionary principle : Design studies with incremental dosing and rigorous safety monitoring.
  • Transparency : Disclose limitations in publications and avoid overstating implications.
  • Collaborative data sharing : Engage in consortia for pooled toxicity data (e.g., via platforms like Zenodo) .

Q. What statistical methods resolve multicollinearity in this compound's multivariate bioactivity datasets?

Methodological Answer:

  • Principal Component Analysis (PCA) : Reduce dimensionality of correlated variables (e.g., IC50, EC50).
  • Ridge regression : Penalize correlated predictors to stabilize coefficient estimates.
  • Cross-validation : Use k-fold validation to assess model robustness .

Data Collection and Validation

Q. How to optimize electronic data capture (EDC) for high-throughput this compound screening assays?

Methodological Answer:

  • Automated platforms : Use tools like LabGuru or ELN (Electronic Lab Notebooks) for real-time data entry.
  • Quality checks : Implement outlier detection algorithms (e.g., Grubbs' test) and audit trails.
  • Backup protocols : Store raw data in encrypted, cloud-based repositories (e.g., Figshare) .

Q. What validation criteria ensure reliability in this compound's chromatographic purity assessments?

Methodological Answer:

  • ICH Guidelines : Follow Q2(R1) for validation of analytical methods (specificity, linearity, accuracy).
  • System suitability tests : Include retention time reproducibility and peak asymmetry metrics.
  • Cross-lab verification : Share samples with independent labs for inter-rater reliability checks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.